molecular formula C18H23N3O3 B2871985 3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide CAS No. 2320465-49-2

3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide

Cat. No. B2871985
CAS RN: 2320465-49-2
M. Wt: 329.4
InChI Key: XCCMZFHAKCXZHN-UHFFFAOYSA-N
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Description

3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide involves its ability to bind to specific proteins and inhibit their interactions. This inhibition can disrupt various biological processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide are still being studied. However, some studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, reduce the accumulation of amyloid-beta plaques in Alzheimer's disease, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide in lab experiments is its potential to inhibit specific protein-protein interactions, which can be crucial for various biological processes. However, one of the limitations of using the compound is its potential toxicity, which needs to be carefully studied and monitored.

Future Directions

The potential applications of 3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide in various fields are vast. Some of the future directions for research include studying its potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, and exploring its potential as a tool for studying protein-protein interactions in various biological processes.
In conclusion, 3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide is a chemical compound with significant potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions need to be carefully studied to fully understand its potential applications.

Synthesis Methods

The synthesis method of 3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide involves the reaction of azetidine-1-carboxylic acid with N-(3-phenylpropyl)amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with N-Boc-protected pyrrolidine-2,5-dione to obtain the final product.

Scientific Research Applications

3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide has shown promising results in various scientific research applications. It has been used as a potential inhibitor of protein-protein interactions, which are crucial for various biological processes. The compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16-8-9-17(23)21(16)13-15-11-20(12-15)18(24)19-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCMZFHAKCXZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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